molecular formula C13H17NO2 B8477477 4-(4-pyridyl)cyclohexanone ethylene ketal

4-(4-pyridyl)cyclohexanone ethylene ketal

Cat. No.: B8477477
M. Wt: 219.28 g/mol
InChI Key: OBUHHSQEQOQMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-pyridyl)cyclohexanone ethylene ketal is a chemical compound characterized by a spirocyclic structure, which includes a pyridine ring fused with a 1,4-dioxaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-pyridyl)cyclohexanone ethylene ketal typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspirodecane intermediate. This intermediate is then reacted with pyridine derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-pyridyl)cyclohexanone ethylene ketal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-pyridyl)cyclohexanone ethylene ketal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-pyridyl)cyclohexanone ethylene ketal involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-pyridyl)cyclohexanone ethylene ketal is unique due to its specific spirocyclic structure combined with a pyridine ring.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)pyridine

InChI

InChI=1S/C13H17NO2/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12/h3-4,7-8,11H,1-2,5-6,9-10H2

InChI Key

OBUHHSQEQOQMLF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=NC=C3)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)pyridine (3.5 g, 16.1 mmol, 1 eq) was dissolved in MeOH (80 ml) and degassed for 15 min with argon. Pd(OH)2 (1.75 g, 50%) was added, and hydrogenation was carried out for 3 h at RT under balloon pressure (H2). After monitoring by thin-layer chromatography, the reaction mixture was filtered off over Celite and the filtrate was concentrated under reduced pressure. Yield: 84% (3.0 g, 13.6 mmol).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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